

# An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-7-methoxynaphthalene

Cat. No.: B1282092

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-7-methoxynaphthalene**, a key organic intermediate. The document details its physicochemical properties, outlines a representative synthetic pathway with experimental protocols, and discusses its potential applications in research and development.

## Core Compound Data

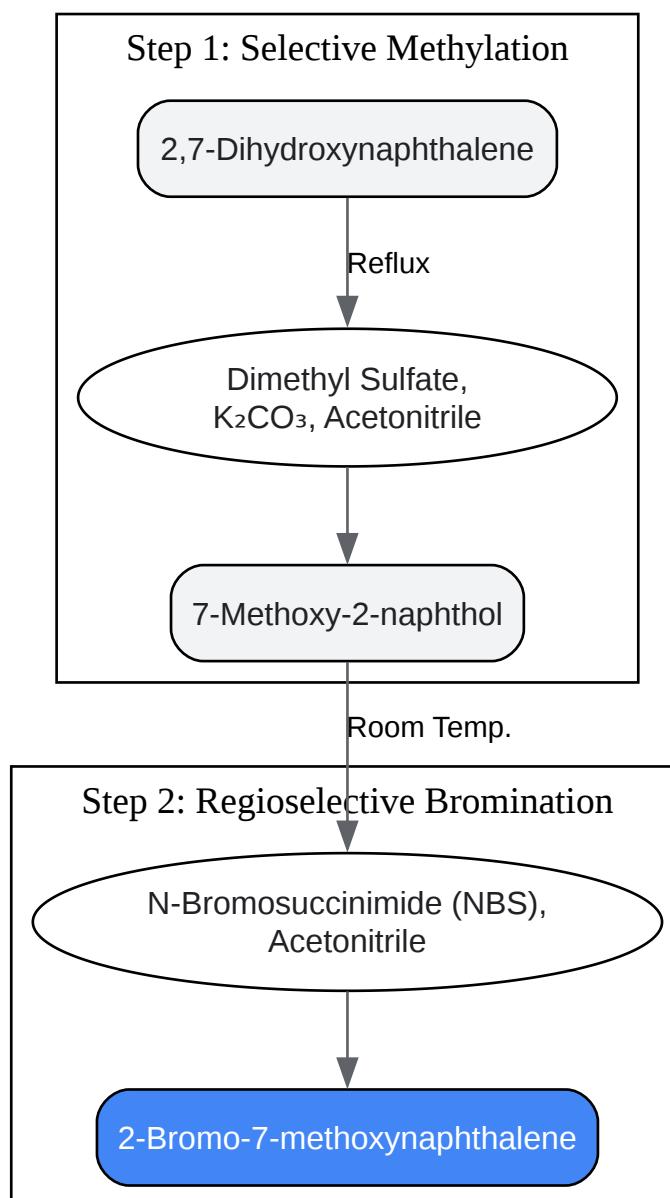
**2-Bromo-7-methoxynaphthalene** is a substituted naphthalene derivative. Its core properties are summarized below, providing a foundational understanding of the compound for experimental design and application.

| Property                     | Value                              | Source(s)           |
|------------------------------|------------------------------------|---------------------|
| Molecular Weight             | 237.09 g/mol                       | <a href="#">[1]</a> |
| Molecular Formula            | C <sub>11</sub> H <sub>9</sub> BrO | <a href="#">[1]</a> |
| CAS Number                   | 200875-36-1                        | <a href="#">[1]</a> |
| IUPAC Name                   | 2-bromo-7-methoxynaphthalene       | <a href="#">[1]</a> |
| Monoisotopic Mass            | 235.98368 Da                       | <a href="#">[1]</a> |
| XLogP3                       | 4.2                                | <a href="#">[1]</a> |
| Hydrogen Bond Donor Count    | 0                                  | <a href="#">[1]</a> |
| Hydrogen Bond Acceptor Count | 1                                  | <a href="#">[1]</a> |
| Rotatable Bond Count         | 1                                  | <a href="#">[1]</a> |

## Synthetic Pathway and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Bromo-7-methoxynaphthalene** is not readily available in the searched literature, a logical and representative two-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed pathway begins with the selective methylation of 2,7-dihydroxynaphthalene to yield 7-methoxy-2-naphthol, followed by the regioselective bromination of this intermediate.

The following diagram illustrates the proposed synthetic workflow.



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A proposed two-step synthesis of **2-Bromo-7-methoxynaphthalene**.

## Experimental Protocol: Step 1 - Synthesis of 7-Methoxy-2-naphthol

This protocol is adapted from a general method for the methylation of dihydroxynaphthalenes.

Materials:

- 2,7-Dihydroxynaphthalene
- Dimethyl sulfate (DMS)
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile
- Ethyl acetate
- Hexane
- Anhydrous magnesium sulfate
- Water
- Brine

Procedure:

- A mixture of 2,7-dihydroxynaphthalene, 2 equivalents of dimethyl sulfate, and 2 equivalents of potassium carbonate in acetonitrile is refluxed for 1 hour.
- Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed by evaporation under reduced pressure.
- The resulting residue is poured into water and extracted with ethyl acetate.
- The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is concentrated under vacuum, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to afford 7-methoxy-2-naphthol.

## Experimental Protocol: Step 2 - Synthesis of 2-Bromo-7-methoxynaphthalene

This protocol is a representative procedure adapted from the bromination of similar naphthol derivatives, as a specific protocol for 7-methoxy-2-naphthol is not detailed in the available literature. The use of N-Bromosuccinimide (NBS) is a common method for the regioselective bromination of activated aromatic rings.

#### Materials:

- 7-Methoxy-2-naphthol
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Water
- Sodium thiosulfate solution
- Dichloromethane

#### Procedure:

- Dissolve 7-methoxy-2-naphthol in acetonitrile in a round-bottom flask.
- Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution in portions at room temperature while stirring.
- The reaction progress is monitored by TLC. The reaction is typically complete within a few hours.
- Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
- The mixture is then diluted with water and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2-Bromo-7-methoxynaphthalene**.

## Spectroscopic Characterization

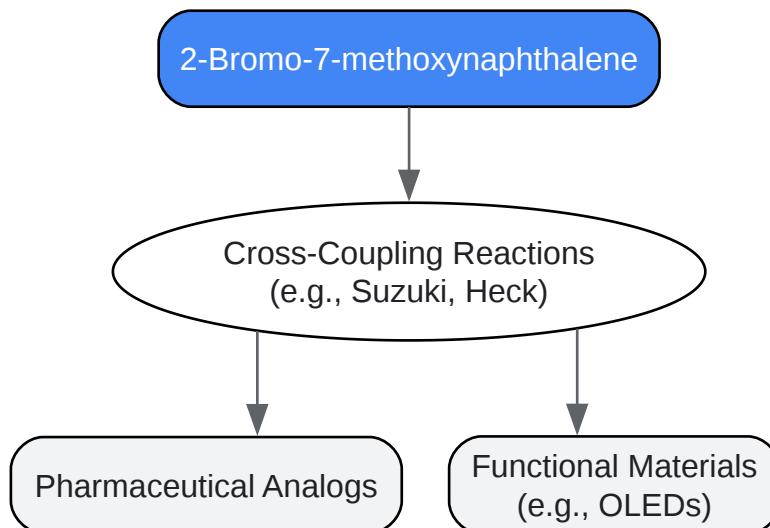
As of the latest literature search, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-7-methoxynaphthalene** is not publicly available. Characterization of the synthesized product would typically involve the following analytical techniques:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms on the naphthalene ring and the methoxy group.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
- Infrared Spectroscopy (IR): To identify characteristic functional groups, such as C-O and C-Br bonds, and the aromatic system.

## Applications in Research and Drug Development

Substituted bromonaphthalenes are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

While specific applications for the 2-bromo-7-methoxy isomer are not widely documented, its structural motif is relevant to medicinal chemistry. For instance, the related isomer, 2-Bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. It is plausible that **2-Bromo-7-methoxynaphthalene** could serve as a building block for the synthesis of novel bioactive molecules and functional materials, making it a compound of interest for exploratory research in drug discovery and materials science. The following diagram illustrates the logical relationship of **2-Bromo-7-methoxynaphthalene** as a precursor in synthetic chemistry.



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Role of **2-Bromo-7-methoxynaphthalene** in synthetic applications.

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## References

- 1. 2-Bromo-7-methoxynaphthalene | C<sub>11</sub>H<sub>9</sub>BrO | CID 12992759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)